molecular formula C26H31ClN8 B14730848 1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride CAS No. 10605-55-7

1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride

Cat. No.: B14730848
CAS No.: 10605-55-7
M. Wt: 491.0 g/mol
InChI Key: KFBJPUXZQQRAQM-UHFFFAOYSA-N
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Description

1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzene-1,3-dicarboximidamide, followed by the introduction of N’-ethylcarbamimidoyl groups through a series of substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, and other biomolecules, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-aminophenyl)benzene: Similar structure but lacks the N’-ethylcarbamimidoyl groups.

    Benzene-1,3-dicarboximidamide: A precursor in the synthesis of the target compound.

    N’-Ethylcarbamimidoyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride is unique due to its combination of functional groups and structural complexity

Properties

CAS No.

10605-55-7

Molecular Formula

C26H31ClN8

Molecular Weight

491.0 g/mol

IUPAC Name

1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride

InChI

InChI=1S/C26H30N8.ClH/c1-3-31-23(27)17-8-12-21(13-9-17)33-25(29)19-6-5-7-20(16-19)26(30)34-22-14-10-18(11-15-22)24(28)32-4-2;/h5-16H,3-4H2,1-2H3,(H2,27,31)(H2,28,32)(H2,29,33)(H2,30,34);1H

InChI Key

KFBJPUXZQQRAQM-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)C(=NC3=CC=C(C=C3)C(=NCC)N)N)N)N.Cl

Origin of Product

United States

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